molecular formula C5H4N2O B1432311 5-Methylisoxazole-4-carbonitrile CAS No. 260555-29-1

5-Methylisoxazole-4-carbonitrile

Cat. No. B1432311
CAS RN: 260555-29-1
M. Wt: 108.1 g/mol
InChI Key: RJPKYXYLTAIWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of isoxazoles, including 5-Methylisoxazole-4-carbonitrile, often involves metal-free synthetic routes. These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating from reaction mixtures .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic moiety . The molecule is similar to 3-Methylisoxazole-4-carboxylic acid methyl ester .


Chemical Reactions Analysis

Isoxazole synthesis, including that of this compound, often involves (3 + 2) cycloaddition reactions . The reactant for such reactions could be 5-aminoisoxazoles with 1,3-dielectrophiles .

Advantages and Limitations for Lab Experiments

5-Methylisoxazole-4-carbonitrile and its derivatives have several advantages in lab experiments. They are easy to synthesize and are relatively stable. However, they have some limitations such as low solubility in water and low bioavailability.

Future Directions

The future directions for 5-Methylisoxazole-4-carbonitrile and its derivatives are vast. Some of the future directions include the development of new derivatives with improved bioavailability and efficacy. The use of this compound derivatives in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis is also being explored. Furthermore, the use of this compound derivatives in the development of new materials with unique properties is also being investigated.
Conclusion:
In conclusion, this compound is a highly reactive compound that is widely used in scientific research. It is synthesized by various methods and is used as a building block in the synthesis of various compounds. This compound and its derivatives have shown promising results in the treatment of various diseases and have several advantages and limitations in lab experiments. The future directions for this compound and its derivatives are vast, and more research is needed to fully understand their mechanism of action and potential applications.

Scientific Research Applications

5-Methylisoxazole-4-carbonitrile is widely used in scientific research as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. This compound is used as a precursor for the synthesis of various pyrazole, pyridine, and pyrimidine derivatives. These derivatives have shown promising results in the treatment of various diseases such as cancer, inflammation, and diabetes.

Biochemical Analysis

Biochemical Properties

5-Methylisoxazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is cyclooxygenase-2 (COX-2). The compound binds to the active site of COX-2, inhibiting its activity and thereby reducing the production of pro-inflammatory mediators such as prostaglandins . This interaction is crucial for its anti-inflammatory properties. Additionally, this compound has been shown to interact with bacterial enzymes, exhibiting antimicrobial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Cellular Effects

The effects of this compound on cellular processes are diverse. In mammalian cells, it has been observed to modulate cell signaling pathways, particularly those involved in inflammation. By inhibiting COX-2, this compound reduces the levels of inflammatory cytokines, leading to decreased inflammation and pain . Furthermore, this compound influences gene expression by downregulating the expression of pro-inflammatory genes. In bacterial cells, this compound disrupts cellular metabolism, leading to the inhibition of bacterial growth and proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of COX-2, forming a stable complex that prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This binding interaction is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, this compound has been shown to inhibit bacterial enzymes by binding to their active sites, leading to the disruption of essential metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its anti-inflammatory and antimicrobial activities for extended periods, making it a reliable tool for biochemical research . It is essential to monitor the compound’s stability in different experimental conditions to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation and exhibits antimicrobial activity without significant adverse effects . At high doses, this compound can cause toxicity, leading to adverse effects such as gastrointestinal irritation and liver damage . It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. In mammalian systems, the compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites are further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body . In bacterial systems, this compound disrupts metabolic pathways by inhibiting key enzymes involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its small molecular size and lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within cells . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of mammalian cells . In the cytoplasm, it interacts with enzymes and signaling molecules, modulating various cellular processes . In the nucleus, this compound can influence gene expression by binding to transcription factors and other regulatory proteins . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .

properties

IUPAC Name

5-methyl-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c1-4-5(2-6)3-7-8-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPKYXYLTAIWCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylisoxazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Methylisoxazole-4-carbonitrile
Reactant of Route 3
5-Methylisoxazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-Methylisoxazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-Methylisoxazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-Methylisoxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.